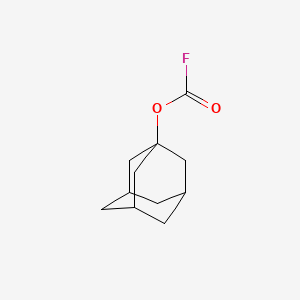

1-Adamantyl fluoroformate

Description

The exact mass of the compound 1-Adamantyl fluoroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Adamantyl fluoroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Adamantyl fluoroformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-adamantyl carbonofluoridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLZKVOKOVFGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211128 | |

| Record name | 1-Adamantyl fluoroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; mp = 30-32 deg C; [Aldrich MSDS] | |

| Record name | 1-Adamantyl fluoroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62087-82-5 | |

| Record name | 1-Adamantyl fluoroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62087-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantyl fluoroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062087825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantyl fluoroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tricyclo(3,3,1,1',3,7)decan-1-yl) fluoroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Adamantyl Fluoroformate: Synthesis, Reactivity, and Application

Introduction: The Strategic Utility of a Bulky Electrophile

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and peptide research, the demand for reagents that offer a blend of stability and controlled reactivity is paramount. 1-Adamantyl fluoroformate emerges as a distinguished reagent in this context, skillfully bridging these requirements. It is a crystalline, stable solid primarily utilized for the introduction of the 1-adamantyloxycarbonyl (Adoc) protecting group onto nucleophilic moieties, most notably amines.[1]

The efficacy of this reagent is rooted in the unique combination of its constituent parts. The adamantyl cage, a rigid and highly lipophilic diamondoid structure, imparts significant steric bulk and influences the physicochemical properties of molecules, often enhancing metabolic stability and membrane permeability in drug candidates.[2][3] The fluoroformate group, in turn, acts as a potent acylating agent. The high electronegativity of the fluorine atom makes the carbonyl carbon highly electrophilic, yet the strength of the C-F bond renders the reagent more stable and easier to handle than its chloro-analogue, 1-adamantyl chloroformate.[1][4] This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of 1-adamantyl fluoroformate for researchers and drug development professionals.

Section 1: Core Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the foundation of its effective and safe use. 1-Adamantyl fluoroformate is a corrosive solid that requires careful handling.

Physicochemical and Safety Data

The key properties and hazard classifications for 1-Adamantyl fluoroformate are summarized below. This data is essential for conducting a comprehensive risk assessment prior to any experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅FO₂ | |

| Molecular Weight | 198.23 g/mol | [5] |

| CAS Number | 62087-82-5 | |

| Appearance | White to off-white solid/crystal | |

| Melting Point | 30-32 °C (lit.) | [5] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| GHS Pictogram | GHS05 (Corrosion) | [5] |

| Signal Word | Danger | [5] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [5] |

Safe Handling and Storage Protocol (Trustworthiness Pillar)

Given its corrosive nature, all manipulations of 1-adamantyl fluoroformate must be performed within a certified chemical fume hood. The following personal protective equipment (PPE) is mandatory:

-

Eye Protection: Chemical safety goggles and a full-face shield.

-

Hand Protection: Impermeable gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-retardant lab coat.

Storage: The reagent is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemical storage (2-8°C). Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.

Spill & Disposal: In case of a spill, do not use water. Absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. All waste materials must be disposed of in accordance with local, state, and federal regulations.

Section 2: Synthesis of 1-Adamantyl Fluoroformate

The primary route for synthesizing 1-adamantyl fluoroformate involves the reaction of 1-adamantanol with a suitable carbonyl fluoride source, most commonly fluorophosgene (carbonyl difluoride, COF₂).[1] This method provides the crystalline, stable product in high yields.

Caption: Synthesis of 1-Adamantyl fluoroformate from 1-adamantanol.

Experimental Protocol 1: Synthesis from 1-Adamantanol

This protocol is adapted from the principles described in the literature.[1] Caution: Fluorophosgene is an extremely toxic and corrosive gas. This procedure must only be performed by trained personnel in a specialized, high-performance fume hood.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser attached to a caustic scrubber, dissolve 1-adamantanol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere of argon.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly bubble fluorophosgene gas (COF₂, ~1.1 eq) through the stirred solution. The reaction progress can be monitored by TLC or GC-MS.

-

Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed.

-

Workup: Purge the reaction vessel with argon to remove any excess fluorophosgene. The solvent is then removed under reduced pressure.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., hexane) to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Section 3: Reactivity and Mechanistic Considerations

The synthetic utility of 1-adamantyl fluoroformate is dictated by its reactivity, which is distinct from that of its chloroformate and other haloformate analogues. Solvolysis studies reveal that its reaction mechanism is highly dependent on the solvent system, proceeding through competing pathways.[6][7]

The Duality of Reaction Pathways

Unlike 1-adamantyl chloroformate, which almost exclusively reacts via a solvolysis-decomposition pathway to form a stable 1-adamantyl cation with the loss of CO₂, 1-adamantyl fluoroformate can react via two distinct mechanisms.[6]

-

Solvolysis-Decomposition (Sₙ1-type): In solvents with high ionizing power and low nucleophilicity (e.g., aqueous 2,2,2-trifluoroethanol), the reaction mirrors that of the chloroformate. The process involves the formation of the 1-adamantyl cation, which is then trapped by the solvent.[7]

-

Addition-Elimination (Bimolecular): In more nucleophilic solvents, a bimolecular pathway becomes significant. The solvent molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the fluoride ion and form the corresponding adamantyl carbonate product.[6][8]

The choice of pathway is a direct consequence of the leaving group ability. The chloride ion is a much better leaving group than the fluoride ion, favoring the ionization pathway for the chloroformate. For the fluoroformate, the two pathways are more finely balanced, allowing for mechanistic tuning based on solvent choice.

Caption: Competing reaction pathways for 1-adamantyl fluoroformate.

Section 4: Applications in Synthetic Chemistry and Drug Development

The primary application of 1-adamantyl fluoroformate is as a highly efficient reagent for installing the Adoc protecting group, particularly in peptide synthesis.[1][4]

N-Protection of Amino Acids

The Adoc group is a valuable tool for protecting the amino functionality of amino acids. Its steric bulk prevents racemization and other side reactions during peptide coupling. 1-Adamantyl fluoroformate offers high yields and clean reactions for this transformation.[1] The reagent has also proven to be exceptionally reactive for the acylation of the imidazole ring of histidine, a challenging transformation for many other reagents.[1]

Experimental Protocol 2: General Procedure for N-Adoc Protection of an Amino Acid

-

Substrate Preparation: Dissolve the amino acid (1.0 eq) in a suitable solvent mixture, such as aqueous dioxane or acetone, containing a base (e.g., NaOH or Na₂CO₃, ~2.0 eq) to deprotonate the amino group and form the carboxylate salt.

-

Reagent Addition: Cool the solution to 0°C. Add a solution of 1-adamantyl fluoroformate (1.1 eq) in the organic solvent dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting amino acid is consumed.

-

Workup: Acidify the reaction mixture to pH ~2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid). This protonates the carboxylic acid and any unreacted base.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure N-Adoc-amino acid.

Caption: Workflow for N-Adoc protection of amino acids.

Role in Drug Design and Development

The strategic incorporation of fluorine and adamantyl moieties is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile.[9][10]

-

Lipophilicity and Permeability: The adamantyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[2][10]

-

Metabolic Stability: The rigid, sterically hindered adamantane cage can act as a "metabolic shield," blocking access of metabolic enzymes (e.g., cytochrome P450s) to nearby susceptible sites on the drug molecule, thereby increasing its half-life.[10]

-

Fluorine's Influence: The fluorine atom itself can modulate pKa, improve binding affinity through favorable electrostatic interactions, and block metabolic oxidation at the site of fluorination.[9][11]

1-Adamantyl fluoroformate serves as a key building block for introducing this valuable pharmacophore into potential drug molecules, making it a relevant tool for professionals in drug discovery and development.[2][3]

Conclusion

1-Adamantyl fluoroformate is more than a mere protecting group reagent; it is a sophisticated synthetic tool offering a unique profile of stability, high reactivity, and mechanistic versatility. Its ability to efficiently introduce the sterically demanding and pharmaceutically relevant adamantyloxycarbonyl group makes it invaluable in peptide synthesis and medicinal chemistry. By understanding its dualistic reaction pathways and adhering to stringent safety protocols, researchers can fully leverage its potential to construct complex molecules and accelerate the development of novel therapeutics.

References

-

Kyoung-Ho Park, Mi Hye Seong, Jin Burm Kyong, & Dennis N. Kevill. (2012). Rate and Product Studies of 1-Adamantylmethyl Haloformates Under Solvolytic Conditions. Bulletin of the Korean Chemical Society, 33(11), 3657-3661. [Link]

-

Moroder, L., Wackerle, L., & Wünsch, E. (1976). [1-Adamanty fluoroformate, a useful reagent in peptide chemistry (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(11), 1647–1650. [Link]

-

Park, K. H., Seong, M. H., Kyong, J. B., & Kevill, D. N. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International journal of molecular sciences, 22(14), 7394. [Link]

-

Kevill, D. N., & Kyong, J. B. (1992). Multiple pathways in the solvolysis of 1-adamantyl fluoroformate. The Journal of Organic Chemistry, 57(9), 258–265. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoroadamantane. SDS. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

-

Barber, T., & Ball, L. T. (n.d.). Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. Organic Syntheses. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Fluoroadamantane. PubChem Compound Database. [Link]

-

Serafin, K., et al. (2019). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

Krasavin, M., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. RSC medicinal chemistry, 14(12), 2415–2425. [Link]

-

Slater, M., et al. (2016). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Scripps Research. (2025). Researchers Develop One-Step Fluorination for Drug-Like Molecules. [Link]

-

ResearchGate. (2025). alkan-1,n-diyl)bis[3-(3-fluoroadamantan-1-yl)ureas], promising inhibitors of epoxide hydrolase sEH. [Link]

-

Semantic Scholar. (2012). Rate and Product Studies of 1-Adamantylmethyl Haloformates Under Solvolytic Conditions. [Link]

-

Gonzalez-Vera, J. A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules (Basel, Switzerland), 26(4), 1146. [Link]

-

Ryabov, A. N., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International journal of molecular sciences, 26(20), 15461. [Link]

Sources

- 1. [1-Adamanty fluoroformate, a useful reagent in peptide chemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-Adamantyl fluoroformate | 62087-82-5 [smolecule.com]

- 5. 1-金刚烷基氟甲酸 ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Adamantyl Fluoroformate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl fluoroformate is a crystalline, stable reagent that has carved a niche in the field of organic and medicinal chemistry, most notably as a cornerstone for the introduction of the 1-adamantyloxycarbonyl (Adoc) protecting group in peptide synthesis.[1] The unique structural and electronic properties of the adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, impart desirable characteristics to molecules, influencing their solubility, stability, and biological activity.[2][3] This guide provides a comprehensive technical overview of 1-adamantyl fluoroformate, from its fundamental chemical properties and synthesis to its reactivity and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

1-Adamantyl fluoroformate is a solid at room temperature with a melting point of 30-32 °C. Its molecular structure, characterized by the bulky adamantyl group attached to the reactive fluoroformate moiety, dictates its chemical behavior and utility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅FO₂ | |

| Molecular Weight | 198.23 g/mol | |

| Appearance | Solid | |

| Melting Point | 30-32 °C | |

| CAS Number | 62087-82-5 | |

| Storage Temperature | 2-8 °C |

Synthesis of 1-Adamantyl Fluoroformate

The preparation of 1-adamantyl fluoroformate is achieved through the reaction of 1-adamantol with fluorophosgene.[1][4] This reaction provides a direct and efficient route to this valuable reagent.

Caption: Synthesis of 1-Adamantyl Fluoroformate.

Experimental Protocol: Synthesis of 1-Adamantyl Fluoroformate

While a detailed, publicly available, step-by-step protocol is scarce, the synthesis can be conceptualized based on the reaction of 1-adamantol with a suitable fluorophosgene equivalent. The following is a generalized procedure based on common organic synthesis techniques for similar compounds:

-

Reaction Setup: A solution of 1-adamantol in an inert aprotic solvent (e.g., dichloromethane or diethyl ether) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is cooled in an ice-salt bath.

-

Addition of Fluorophosgene: A solution of fluorophosgene (or a suitable precursor like triphosgene followed by a fluoride source) in the same solvent is added dropwise to the cooled solution of 1-adamantol with vigorous stirring. The reaction is highly exothermic and the addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of 1-adamantol.

-

Work-up: Upon completion, the reaction mixture is carefully quenched with ice-cold water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure 1-adamantyl fluoroformate.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons. The bridgehead protons will appear as a distinct multiplet, while the methylene protons will give rise to more complex multiplets at a higher field.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments within the adamantane framework and the carbonyl carbon of the fluoroformate group. The bridgehead carbons will be deshielded compared to the methylene carbons.[5]

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the fluoroformate group, typically in the region of 1750-1800 cm⁻¹. Strong C-F and C-O stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of the adamantyl cage, including the stable adamantyl cation.[6]

Reactivity and Mechanism

The chemical reactivity of 1-adamantyl fluoroformate is centered around the electrophilic carbonyl carbon. It readily reacts with nucleophiles, making it an excellent reagent for introducing the 1-adamantyloxycarbonyl (Adoc) group.

Solvolysis

The solvolysis of 1-adamantyl fluoroformate has been a subject of mechanistic studies and can proceed through two competing pathways, depending on the solvent's ionizing power and nucleophilicity.[2][7][8]

-

Addition-Elimination Pathway: In more nucleophilic solvents, the reaction proceeds via a bimolecular addition of the solvent to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the fluoride ion.[2]

-

Solvolysis-Decomposition Pathway: In highly ionizing and less nucleophilic solvents, the reaction can proceed through an ionization mechanism, leading to the formation of a 1-adamantyl cation and subsequent reaction with the solvent.[2]

Caption: Competing pathways in the solvolysis of 1-Adamantyl Fluoroformate.

A study on the solvolysis of 1-adamantyl chlorothioformate, a related compound, provides kinetic data in various solvents, which can offer insights into the reactivity of 1-adamantyl fluoroformate.[2]

| Solvent | k_exp (s⁻¹) at 25.0 °C (for 1-Adamantyl Chlorothioformate) |

| 100% MeOH | 2.10 x 10⁻⁴ |

| 100% EtOH | 0.117 x 10⁻⁴ |

| 80% EtOH | 0.811 x 10⁻⁴ |

| 97% TFE | 2.91 x 10⁻⁴ |

| 50% TFE | 42.4 x 10⁻⁴ |

Data extracted from a study on a related compound and presented for illustrative purposes.[2]

Application in Peptide Synthesis: The Adoc Protecting Group

The primary application of 1-adamantyl fluoroformate is in peptide synthesis, where it serves as a reagent for the introduction of the 1-adamantyloxycarbonyl (Adoc) group onto the N-terminus of amino acids.[1][4] The Adoc group is a valuable protecting group due to its steric bulk and specific cleavage conditions.

Mechanism of Adoc Protection:

The reaction proceeds via a nucleophilic attack of the amino group of the amino acid on the electrophilic carbonyl carbon of 1-adamantyl fluoroformate. This is followed by the elimination of a fluoride ion to form the stable Adoc-protected amino acid.

Caption: Mechanism of Adoc-protection of an amino acid.

Advantages of the Adoc Group:

-

Stability: The Adoc group is stable to a wide range of reaction conditions used in peptide synthesis.

-

Orthogonality: It can be selectively removed under specific acidic conditions, allowing for orthogonal protection strategies in complex peptide synthesis.[9]

-

Increased Solubility: The lipophilic nature of the adamantane cage can enhance the solubility of protected peptide fragments in organic solvents, which is particularly beneficial in solid-phase peptide synthesis (SPPS).[1]

Applications in Drug Discovery and Medicinal Chemistry

The adamantane scaffold is a privileged structure in medicinal chemistry, and its incorporation into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties.[2][3] While 1-adamantyl fluoroformate is primarily a tool for synthesis, its role in enabling the creation of Adoc-protected amino acids contributes to the development of novel peptide-based therapeutics.

The lipophilicity and rigidity of the adamantane moiety can:

-

Enhance Membrane Permeability: Facilitate the crossing of biological membranes, including the blood-brain barrier.

-

Improve Metabolic Stability: The bulky cage can shield adjacent functional groups from enzymatic degradation.

-

Modulate Receptor Binding: The defined three-dimensional structure of adamantane can lead to specific and high-affinity interactions with biological targets.

The use of Adoc-protected amino acids allows for the synthesis of complex and modified peptides with potential therapeutic applications as antivirals, anticancer agents, and immunomodulators.

Safety and Handling

1-Adamantyl fluoroformate is classified as a corrosive substance and should be handled with appropriate safety precautions.

-

Hazard Classifications: Skin Corrosion 1B.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and bases. Keep the container tightly closed.

Quality Control and Analysis

The purity of 1-adamantyl fluoroformate is crucial for its successful application, particularly in peptide synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for assessing its purity.

-

HPLC: Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water is a common method for analyzing related haloformates and can be adapted for 1-adamantyl fluoroformate.[10][11]

-

GC-MS: Gas chromatography coupled with mass spectrometry can be used to separate and identify the compound and any volatile impurities.[3][12]

Conclusion

1-Adamantyl fluoroformate is a specialized yet powerful reagent in the arsenal of the modern organic and medicinal chemist. Its ability to efficiently introduce the robust and versatile Adoc protecting group has made it an invaluable tool in the synthesis of complex peptides. The unique physicochemical properties imparted by the adamantane moiety continue to be exploited in the design of novel therapeutics, underscoring the enduring importance of this reagent in drug discovery and development. As the demand for sophisticated peptide-based drugs grows, the utility of 1-adamantyl fluoroformate and the Adoc protecting group it provides is set to expand further.

References

-

Moroder, L., Wackerle, L., & Wünsch, E. (1976). [1-Adamantyl fluoroformate, a useful reagent in peptide chemistry (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(11), 1647–1650. [Link]

-

Park, K. H., Seong, M. H., Kyong, J. B., & Kevill, D. N. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International journal of molecular sciences, 22(14), 7394. [Link]

-

Štimac, A., Šimunović, M., Arany, A., & Hlevnjak, M. (2019). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules (Basel, Switzerland), 24(5), 853. [Link]

-

Park, K. H., Lee, Y., Kyong, J. B., & Kevill, D. N. (2012). Rate and Product Studies of 1-Adamantylmethyl Haloformates Under Solvolytic Conditions. Bulletin of the Korean Chemical Society, 33(11), 3657-3662. [Link]

-

Kyong, J. B., Park, B. C., Kim, C. B., & Kevill, D. N. (2005). Rate and Product Studies of Solvolyses of 1-Adamantyl Chloroformate. Journal of Organic Chemistry, 70(22), 9032-9035. [Link]

-

Wünsch, E., Moroder, L., & Wackerle, L. (1976). [1-Adamantyl fluoroformate, a useful reagent in peptide chemistry (author's transl)]. Hoppe-Seylers Z Physiol Chem, 357(11), 1647-1650. [Link]

-

Samanidou, V. F., & Papadoyannis, I. N. (2002). A new high-performance liquid chromatography (HPLC) method for the analysis of halofantrine (HF) in pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 29(5), 901–908. [Link]

-

Dolejšek, Z., Hala, S., & Hanuš, V. (1966). Mass spectrometry of diamantane and some adamantane derivatives. Collection of Czechoslovak Chemical Communications, 31(2), 435-442. [Link]

-

Okada, Y., & Tsuda, Y. (1999). Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. Chemical & pharmaceutical bulletin, 47(8), 1089–1096. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

-

Kurbatova, S. V., Yashkin, S. N., Moiseev, I. K., & Zemtsova, M. N. (1999). Gas chromatography of halogenated adamantanes. Russian Chemical Bulletin, 48(9), 1735-1738. [Link]

-

NIST. (n.d.). Adamantane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kirschner, K. N., & Woods, R. J. (2001). Solvation and recognition of adamantane by cyclodextrins. Journal of the American Chemical Society, 123(48), 12074–12083. [Link]

-

Haas, W. L., Krumkalns, E. V., & Gerzon, K. (1966). Adamantyloxycarbonyl, a New Blocking Group. Preparation of 1-Adamantyl Chloroformate. Journal of the American Chemical Society, 88(9), 1988-1992. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Kevill, D. N., & Kyong, J. B. (1992). Multiple pathways in the solvolysis of 1-adamantyl fluoroformate. The Journal of Organic Chemistry, 57(1), 258–265. [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

Coin, I., & Beyermann, M. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

-

Kim, Y., Kim, H., & Kim, D. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

-

Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd. [Link]

-

PubChem. (n.d.). 1-Fluoroadamantane. Retrieved from [Link]

-

Pehk, T., Lippmaa, E., Sevostjanova, V. V., Krayuschkin, M. M., & Tarasova, A. I. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-790. [Link]

-

Okada, Y., Iguchi, S., & Kawasaki, K. (1992). Development of a new amino-protecting group, 2-adamantyloxycarbonyl (2-Adoc), and its application to the solid-phase synthesis of protected peptides. Journal of the Chemical Society, Chemical Communications, (20), 1543-1545. [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Retrieved from [Link]

-

Waters. (n.d.). Identifying and Quantitating Compounds Using HPLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Lab 2: High Performance Liquid Chromatography. Retrieved from [Link]

- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.

-

Okada, Y., Tsuda, Y., Kondo, Y., Shintomi, N., & Ohgi, K. (1999). Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. Chemical & Pharmaceutical Bulletin, 47(8), 1089-1096. [Link]

-

Okada, Y., Iguchi, S., & Kawasaki, K. (1992). Development of a new amino-protecting group, 2-adamantyloxycarbonyl (2-Adoc), and its application to the solid-phase synthesis of protected peptides. Journal of the Chemical Society, Chemical Communications, (20), 1543-1545. [Link]

-

Gouverneur, V., & Tredwell, M. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules (Basel, Switzerland), 25(24), 5897. [Link]

-

NIST. (n.d.). Ethane, 1,1-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Development of a new amino-protecting group, 2-adamantyloxycarbonyl (2-adoc), and its application to the solid-phase synthesis of protected peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. [1-Adamanty fluoroformate, a useful reagent in peptide chemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kbfi.ee [kbfi.ee]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. A new high-performance liquid chromatography (HPLC) method for the analysis of halofantrine (HF) in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 12. researchgate.net [researchgate.net]

preparation of 1-Adamantyl fluoroformate using fluorophosgene

An In-Depth Technical Guide to the Synthesis of 1-Adamantyl Fluoroformate from Fluorophosgene

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of 1-adamantyl fluoroformate, a valuable reagent in medicinal and peptide chemistry. The adamantane moiety, with its unique rigid and lipophilic structure, is a privileged scaffold in drug design, contributing to improved pharmacokinetic and pharmacodynamic properties.[1][2] 1-Adamantyl fluoroformate serves as an efficient precursor for installing the 1-adamantyloxycarbonyl (Adoc) protecting group, particularly in peptide synthesis.[3] The synthesis involves the reaction of 1-adamantanol with fluorophosgene (carbonyl fluoride). While chemically straightforward, this process demands rigorous safety protocols due to the extreme toxicity and reactivity of fluorophosgene. This document details the underlying reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and characterization of the final product, aimed at enabling researchers to perform this synthesis safely and efficiently.

Introduction: The Strategic Value of 1-Adamantyl Fluoroformate

The synthesis of complex molecules, particularly peptides and pharmaceuticals, relies on the strategic use of protecting groups to mask reactive functionalities. The 1-adamantyloxycarbonyl (Adoc) group is prized for its steric bulk and stability under various conditions, yet it can be cleaved under specific circumstances. 1-Adamantyl fluoroformate has emerged as a crystalline, stable, and highly reactive reagent for the introduction of this Adoc group onto amino acids and other nucleophiles, often yielding the desired derivatives in high yields.[3]

The synthesis route from 1-adamantanol and fluorophosgene is direct and effective. It leverages the high electrophilicity of the carbonyl carbon in fluorophosgene, which, despite its hazards, is an exceptionally potent acylating agent. Understanding the causality behind the reaction conditions and the stringent safety measures required is paramount for a successful and safe laboratory execution.

Reagents and Physicochemical Data

Successful synthesis begins with well-characterized starting materials. All reagents should be of high purity, and solvents must be anhydrous, as fluorophosgene readily hydrolyzes.[4]

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| 1-Adamantanol | C₁₀H₁₆O | 152.23 | 768-95-6 | White crystalline solid; precursor to the adamantyl moiety. |

| Fluorophosgene | COF₂ | 66.01 | 353-50-4 | Extremely toxic, corrosive, water-reactive gas.[4] |

| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 110-86-1 | Base/catalyst and solvent; must be dry. |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | Reaction solvent; must be dry and free of nucleophiles. |

The Core Synthesis: Mechanism and Rationale

The formation of 1-adamantyl fluoroformate is a nucleophilic acyl substitution reaction. The process can be dissected into key mechanistic steps, each informing the choice of reagents and conditions.

Mechanism:

-

Activation of Nucleophile: The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine. The base deprotonates the hydroxyl group of 1-adamantanol, forming the more nucleophilic adamantyl alkoxide. This step is critical to initiate the reaction, as the neutral alcohol is not sufficiently reactive to attack fluorophosgene efficiently.

-

Nucleophilic Attack: The adamantyl alkoxide attacks the highly electrophilic carbonyl carbon of fluorophosgene. This forms a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a fluoride ion as the leaving group. The resulting product is 1-adamantyl fluoroformate. The expelled fluoride ion is sequestered by the protonated base (e.g., pyridinium ion).

The choice of an anhydrous, aprotic solvent like dichloromethane is crucial. Protic solvents would compete as nucleophiles, and water would rapidly decompose the fluorophosgene reactant into hydrogen fluoride and carbon dioxide.[4]

Figure 1: Generalized reaction mechanism for the formation of 1-adamantyl fluoroformate.

Detailed Experimental Protocol

Disclaimer: This protocol involves extremely hazardous materials and should only be performed by trained personnel in a properly equipped laboratory with all necessary safety measures in place.

4.1. Equipment Setup

-

Select a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a septum.

-

The entire apparatus must be assembled under an inert atmosphere (e.g., Argon or Nitrogen).

-

The reaction must be conducted inside a certified ducted fume hood.[4]

-

The gas outlet should be connected to a scrubber system containing a suitable neutralizing agent (e.g., concentrated sodium hydroxide solution) to trap any unreacted fluorophosgene.

4.2. Reaction Procedure

-

Under a positive pressure of inert gas, charge the flask with 1-adamantanol (1.0 eq).

-

Add anhydrous dichloromethane via syringe to dissolve the 1-adamantanol.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add anhydrous pyridine (1.1 eq) via syringe.

-

Condense a slight excess of fluorophosgene (approx. 1.2 eq) into the cooled, stirred reaction mixture. The addition must be slow and controlled to manage the exothermic reaction.

-

Maintain the reaction at -78 °C and monitor its progress by a suitable method (e.g., thin-layer chromatography or gas chromatography of quenched aliquots).

-

Once the reaction is complete (typically 1-3 hours), bubble dry argon or nitrogen through the solution for 30 minutes to remove any excess fluorophosgene, ensuring the effluent gas passes through the scrubber.

4.3. Workup and Purification

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by sublimation to yield the final product as a solid.[3]

Figure 2: Step-by-step experimental workflow for the synthesis of 1-adamantyl fluoroformate.

Critical Safety Considerations: Managing Fluorophosgene

Fluorophosgene (carbonyl fluoride) is a highly toxic, corrosive, and water-reactive gas.[4] It is a structural analog of phosgene, and similar, if not more stringent, precautions must be taken.[4][5]

| Hazard | Mitigation Strategy & PPE | Emergency Response |

| Extreme Inhalation Toxicity | All manipulations must occur in a certified, high-performance fume hood. Use a gas-tight syringe for transfers. A NIOSH-approved respirator with appropriate cartridges must be available for emergency use.[4] | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |

| Corrosive to Skin & Eyes | Wear chemical-resistant gloves (e.g., nitrile or chloroprene, check manufacturer compatibility), a flame-resistant lab coat, and ANSI-approved safety goggles along with a face shield.[4] | Immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes. For skin contact, after flushing, massage calcium gluconate gel into the affected area.[4] Seek immediate medical attention. |

| High Reactivity with Water | Use flame-dried glassware and anhydrous solvents. The reaction must be run under a dry, inert atmosphere. Store away from aqueous solutions and alkaline compounds.[4] | Do not use water to extinguish fires involving fluorophosgene. Use fire extinguishing methods suitable for surrounding conditions.[6] |

Product Characterization

The final product, 1-adamantyl fluoroformate, should be a solid at room temperature. Its identity and purity should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅FO₂ | |

| Molecular Weight | 198.23 g/mol | |

| Appearance | Solid | |

| Melting Point | 30-32 °C | |

| Storage Temperature | 2-8 °C | |

| Hazard Class | Skin Corrosive 1B |

Field Insights and Troubleshooting

-

Reaction Stalling: Incomplete reaction is often due to moisture inactivating the fluorophosgene or insufficient base to activate the alcohol. Ensure all reagents, solvents, and the inert gas stream are scrupulously dry.

-

Low Yield: Yields can be compromised by side reactions. The primary competing pathway is solvolysis of the product, especially during aqueous workup.[7][8] Keeping the workup temperature low and minimizing contact time with the aqueous phase can mitigate this.

-

Purification Challenges: If the crude product is oily or impure, it may indicate the presence of byproducts from reactions with solvent impurities or side reactions of the adamantyl cation. Column chromatography can be an alternative purification method, but care must be taken as the fluoroformate group can be sensitive to silica gel.

Conclusion

The synthesis of 1-adamantyl fluoroformate from 1-adamantanol and fluorophosgene is a powerful method for producing a key reagent for peptide synthesis and drug development. The procedure's success hinges on a deep understanding of the reaction mechanism and, most importantly, an unwavering commitment to rigorous safety protocols for handling the exceptionally hazardous fluorophosgene reagent. By following the detailed guidelines on experimental procedure, safety, and purification, researchers can confidently and safely access this valuable chemical building block.

References

-

UGA Office of Research Safety. (n.d.). CarbonylFluoride-353-50-4.doc. University of Georgia. Retrieved from [Link]

-

Moroder, L., & Wünsch, E. (1976). [1-Adamanty fluoroformate, a useful reagent in peptide chemistry (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(11), 1647–1650. Retrieved from [Link]

-

Daikin Chemicals. (2023). Safety data sheet. Retrieved from [Link]

-

Daikin Chemicals. (2015). Safety data sheet. Retrieved from [Link]

-

Park, K.-H., et al. (2012). Rate and Product Studies of 1-Adamantylmethyl Haloformates Under Solvolytic Conditions. Bulletin of the Korean Chemical Society, 33(11), 3657-3662. Retrieved from [Link]

-

Park, K. H., Seong, M. H., Kyong, J. B., & Kevill, D. N. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International journal of molecular sciences, 22(14), 7394. Retrieved from [Link]

-

Kevill, D. N., & Kyong, J. B. (1998). Multiple pathways in the solvolysis of 1-adamantyl fluoroformate. The Journal of Organic Chemistry, 63(8), 2659-2663. Retrieved from [Link]

-

Barber, T., & Ball, L. T. (2021). Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. Organic Syntheses, 98, 289-314. Retrieved from [Link]

-

Fytas, C., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709-722. Retrieved from [Link]

- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.

-

American Chemistry Council. (n.d.). Phosgene Safe Practice Guidelines. Retrieved from [Link]

-

Carini, M. A., et al. (2021). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. The Journal of Organic Chemistry, 86(17), 11636-11646. Retrieved from [Link]

-

Barber, T., & Ball, L. T. (2021). Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. CORE. Retrieved from [Link]

-

Koller, R. F., et al. (2007). Synthesis of 1-polyfluoroalkoxy derivatives of adamantane. Russian Chemical Bulletin, 56(1), 163-166. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved from [Link]

-

Gouverneur, V., et al. (2012). Synthesis of functionalized adamantanes from fluoroadamantanes. Beilstein Journal of Organic Chemistry, 8, 2096-2101. Retrieved from [Link]

Sources

- 1. pikka.uochb.cas.cz [pikka.uochb.cas.cz]

- 2. researchgate.net [researchgate.net]

- 3. [1-Adamanty fluoroformate, a useful reagent in peptide chemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.uga.edu [research.uga.edu]

- 5. americanchemistry.com [americanchemistry.com]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Core Identity: IUPAC Nomenclature and Molecular Structure

An In-depth Technical Guide to 1-Adamantyl Fluoroformate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and application of 1-Adamantyl fluoroformate. It is designed to provide not only procedural knowledge but also the underlying scientific principles and field-proven insights necessary for its effective and safe utilization in a laboratory setting.

A precise understanding of a reagent's structure is the foundation of its application. 1-Adamantyl fluoroformate is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical architecture.

IUPAC Name: Tricyclo[3.3.1.1³,⁷]decan-1-yl fluoroformate

The structure is a conjugate of two key moieties:

-

Adamantyl Group: A rigid, cage-like hydrocarbon (tricyclo[3.3.1.1³,⁷]decane) known for its exceptional steric bulk and lipophilicity. The "1-" prefix specifies that the connection point is at one of the four equivalent tertiary bridgehead carbons.

-

Fluoroformate Group: A highly reactive ester of carbonic acid, specifically a fluoroformate ester (-OC(O)F). This group functions as an efficient acylating agent.

The combination of the bulky, stabilizing adamantyl group and the reactive fluoroformate makes this molecule a specialized reagent for introducing the adamantyloxycarbonyl (Adoc) protecting group.

Caption: Chemical structure of 1-Adamantyl fluoroformate.

Physicochemical Data

The physical and chemical properties dictate the handling, storage, and reaction conditions for this reagent. The data presented below is consolidated from reliable chemical suppliers and databases.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 62087-82-5 | [1][3] |

| Molecular Formula | C₁₁H₁₅FO₂ | [1][2][4] |

| Molecular Weight | 198.23 g/mol | [1][3] |

| Appearance | Solid | [1][3] |

| Melting Point | 30-32 °C (lit.) | [1][3] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

| Solubility | Soluble in most organic solvents; reacts with water. | [4] |

| Hazard Classification | Skin Corrosion 1B | [1] |

Synthesis Protocol and Safety Considerations

1-Adamantyl fluoroformate is prepared from the reaction of 1-adamantol with a fluorinated phosgene equivalent.[5] The choice of fluorinating agent is critical; while fluorophosgene (carbonyl difluoride) is effective, its extreme toxicity necessitates specialized handling. A common and relatively safer laboratory approach utilizes triphosgene with a fluoride source, although this still requires stringent safety measures.

Caption: General workflow for the synthesis of 1-Adamantyl fluoroformate.

Step-by-Step Laboratory Methodology

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory environment. A thorough risk assessment must be conducted prior to execution.

-

Inert Atmosphere Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Dissolution: Charge the flask with 1-adamantol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice-water bath.

-

Acylating Agent Addition: Dissolve the fluorophosgene source (e.g., triphosgene, 0.4 eq) in anhydrous DCM and load it into the dropping funnel. Add this solution dropwise to the stirred, cooled solution of 1-adamantol over 30-60 minutes.

-

Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired side products.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reaction Quench: Once the reaction is deemed complete, cool the mixture back to 0°C. Very slowly and carefully, add a saturated aqueous solution of sodium bicarbonate to quench any unreacted acylating agent. Extreme caution is advised , as this will produce CO₂ gas, leading to pressure buildup. Ensure adequate venting.

-

Aqueous Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-Adamantyl fluoroformate.

Trustworthiness through Self-Validation: The purity of the final product should be confirmed via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to validate its structure and ensure it is free from starting materials and byproducts.

Core Application: The Adamantyloxycarbonyl (Adoc) Protecting Group

In multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[6][7] This temporary mask is known as a protecting group.[6][7]

1-Adamantyl fluoroformate is a premier reagent for introducing the adamantyloxycarbonyl (Adoc) group, which serves as a robust protecting group for primary and secondary amines.[5]

Mechanism of Amine Protection

The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the fluoroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable fluoride ion as a leaving group to yield the highly stable carbamate product (the Adoc-protected amine).

Caption: Mechanism for Adoc protection of a primary amine.

Field-Proven Advantages of the Adoc Group

-

Exceptional Stability: The steric hindrance provided by the bulky adamantyl cage makes the Adoc group exceptionally resistant to a wide range of reagents, including strong bases (e.g., NaOH, LDA), nucleophiles, and catalytic hydrogenation conditions that would cleave other common protecting groups like Cbz.

-

Orthogonal Deprotection: In complex syntheses, multiple protecting groups are often used.[7] Orthogonality—the ability to remove one group without affecting others—is crucial.[7] The Adoc group is typically removed under strong acidic conditions (e.g., trifluoroacetic acid, TFA), making it orthogonal to base-labile groups (like Fmoc) and those removed by hydrogenolysis (like Cbz). This allows for precise, selective deprotection strategies.

Authoritative Grounding: Role in Drug Design

The adamantyl moiety itself is a privileged scaffold in medicinal chemistry.[8] Its incorporation into drug candidates often confers significant advantages.[8]

-

Increased Lipophilicity: The purely hydrocarbon adamantyl cage significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[8][9]

-

Metabolic Shielding: The steric bulk of the adamantyl group can physically block the access of metabolic enzymes (like Cytochrome P450s) to nearby parts of the drug molecule, preventing degradation and increasing the drug's plasma half-life.[8]

-

Conformational Rigidity: The rigid structure can lock a portion of the molecule into a specific conformation, which can be beneficial for optimizing its binding affinity to a biological target.

The use of 1-Adamantyl fluoroformate to install the Adoc group allows chemists to leverage these benefits during the synthesis of complex active pharmaceutical ingredients (APIs). The stability of the Adoc group ensures that the valuable adamantyl-containing intermediate survives numerous synthetic steps, to be revealed only at a late, strategic stage of the synthesis. Furthermore, the introduction of fluorine itself is a widely used strategy in drug design to modulate physicochemical properties and improve metabolic stability.[9][10][11]

References

-

Moroder, L., Wackerle, L., & Wünsch, E. (1976). [1-Adamanty fluoroformate, a useful reagent in peptide chemistry (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(11), 1647–1650. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Adamantan-1-yl)vinyl trifluoromethanesulfonate. Retrieved from [Link]

-

Alkali Scientific. (n.d.). 1-Adamantyl fluoroformate, 1 X 5 g (472026-5G). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Tri-(1-adamantyl)phosphine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Tricyclo[3.3.1.1(3,7)]decan-2-ol, 1,3,4,4,5,6,6,7,8,8,9,9,10,10-tetradecafluoro-2-methoxy-. Retrieved from [Link]

-

Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949–1963. [Link]

-

Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds. Retrieved from [Link]

-

Halder, R. (2024, January 19). Advanced Organic Chemistry: Protecting Groups. Synthesis Workshop. [Link]

-

PubChem. (n.d.). Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)-. Retrieved from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207. [Link]

-

PubChem. (n.d.). Tricyclo[3.3.1.1(3.7)]decane. Retrieved from [Link]

-

Kevill, D. N., & Kyong, J. B. (1998). Multiple pathways in the solvolysis of 1-adamantyl fluoroformate. The Journal of Organic Chemistry, 63(8), 2655–2661. [Link]

-

NIST WebBook. (n.d.). Tricyclo[3.3.1.1(3,7)]decane,tricyclo[3.3.1.1(3,7)]decylidene-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoroadamantane. Retrieved from [Link]

-

Kumar, A., Kumar, A., Kumar, V., & Singh, I. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 54. [Link]

-

Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

PubChem. (n.d.). Tricyclo(3.3.1.13,7)decane, 1-(phenylethenyl)-. Retrieved from [Link]

Sources

- 1. 1-Adamantyl fluoroformate = 90 62087-82-5 [sigmaaldrich.com]

- 2. Adamantyl | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-金刚烷基氟甲酸 ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Buy 1-Adamantyl fluoroformate | 62087-82-5 [smolecule.com]

- 5. [1-Adamanty fluoroformate, a useful reagent in peptide chemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective Groups [organic-chemistry.org]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Adamantyl Fluoroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 1-Adamantyl Fluoroformate

The adamantane moiety is a rigid, lipophilic, and thermodynamically stable diamondoid hydrocarbon. Its incorporation into molecules can significantly influence their physical and biological properties. In 1-Adamantyl fluoroformate, this bulky cage is linked to a highly reactive fluoroformate group, creating a valuable reagent for the introduction of the 1-adamantyloxycarbonyl (Adoc) protecting group in peptide synthesis.[1] The physical properties of this compound are a direct consequence of its unique molecular architecture, governing its handling, storage, reactivity, and purification. Understanding these properties is paramount for its effective and safe utilization in a laboratory setting.

Core Physical Properties

A summary of the known and anticipated physical properties of 1-Adamantyl fluoroformate is presented below.

| Property | Value/Observation | Source(s) |

| Molecular Formula | C₁₁H₁₅FO₂ | [2] |

| Molecular Weight | 198.23 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 30-32 °C (lit.) | [2] |

| Boiling Point | Data not available. Predicted to be high with potential for decomposition. | N/A |

| Density | Data not available. | N/A |

| Flash Point | 88 °C (190.4 °F) - closed cup | [2] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents.[3][4] | Inferred |

| Storage Temperature | 2-8°C | [2] |

Melting Point: A Self-Validating Purity Check

The reported melting point of 1-Adamantyl fluoroformate is a narrow range of 30-32 °C, which is indicative of a relatively pure crystalline solid.[2] A key principle in organic chemistry is that impurities tend to depress and broaden the melting point range. Therefore, the experimental determination of the melting point serves as a crucial, self-validating check of the compound's purity. A sharp melting point within the specified range provides confidence in the material's identity and quality.

Boiling Point and Density: Data Gaps and Predictive Insights

As of the date of this guide, specific experimental data for the boiling point and density of 1-Adamantyl fluoroformate are not available in the surveyed literature. The high molecular weight and the presence of the bulky adamantane group suggest a high boiling point. However, the reactivity of the fluoroformate group may lead to decomposition at elevated temperatures, making distillation a challenging purification method.

The density is expected to be slightly greater than 1 g/cm³, typical for many adamantane derivatives.[4] The rigid, cage-like structure of adamantane leads to efficient packing in the solid state.

Solubility Profile: The "Like Dissolves Like" Principle in Action

The solubility of a compound is dictated by the principle of "like dissolves like." Adamantane itself is a nonpolar hydrocarbon, and as such, its derivatives generally exhibit poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.[3][4] Therefore, 1-Adamantyl fluoroformate is expected to be readily soluble in solvents such as hexanes, toluene, and chloroform, and practically insoluble in water. This solubility profile is a critical consideration for reaction setup, workup procedures, and purification via crystallization.

Spectral Characterization: The Fingerprint of a Molecule

While specific, publicly available spectra for 1-Adamantyl fluoroformate are scarce, its spectral characteristics can be confidently predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be dominated by the signals from the adamantyl cage. Due to the high symmetry of the 1-adamantyl group, a complex but characteristic pattern of overlapping multiplets is anticipated in the upfield region (typically δ 1.5-2.5 ppm). The fifteen protons of the adamantyl group will give rise to these signals.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the adamantyl cage carbons and the carbonyl carbon of the fluoroformate group. Based on data for other 1-substituted adamantanes, the bridgehead carbon attached to the oxygen will appear downfield, with the other adamantyl carbons resonating in the range of approximately δ 30-50 ppm.[6] The carbonyl carbon (C=O) is expected to have a chemical shift in the region of δ 150-160 ppm, influenced by the electronegative fluorine and oxygen atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive signal for the fluoroformate group. This will likely be a singlet, or a doublet if coupling to the carbonyl carbon is resolved. The chemical shift will be characteristic of an acyl fluoride, and its presence would be a key indicator of the compound's identity.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Adamantyl fluoroformate will be characterized by several key absorption bands:

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the C-H bonds in the adamantyl cage.[9]

-

C=O stretching: A very strong and sharp absorption band is expected in the region of 1800-1850 cm⁻¹, which is characteristic of the carbonyl group in an acyl fluoride. This is a key diagnostic peak.

-

C-O stretching: Absorptions corresponding to the C-O single bonds will be present in the fingerprint region (1000-1300 cm⁻¹).

-

C-F stretching: A strong absorption band for the C-F bond is also expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrometer, 1-Adamantyl fluoroformate will undergo fragmentation. The molecular ion peak (M⁺) at m/z 198 would be expected. A prominent fragmentation pathway would involve the loss of the fluoroformyl group (•COF) to give the stable 1-adamantyl cation, which would result in a strong peak at m/z 135.[10] Further fragmentation of the adamantyl cage would lead to a characteristic pattern of smaller fragments.[11]

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physical properties of 1-Adamantyl fluoroformate.

Determination of Melting Point

The melting point is determined by observing the temperature range over which the solid transitions to a liquid.

Caption: Workflow for Melting Point Determination.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of the compound will ignite when an ignition source is introduced.

Caption: Workflow for Closed-Cup Flash Point Testing.

Determination of Density (Buoyancy Method)

The density of a solid can be determined using Archimedes' principle.

Caption: Workflow for Density Determination by Buoyancy.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed by observing the dissolution of the solid in various solvents.

Caption: Workflow for Solubility Determination.

Conclusion

1-Adamantyl fluoroformate is a valuable reagent with physical properties that are intrinsically linked to its unique adamantyl structure. This guide has consolidated the available data on its melting point and flash point, and has provided a framework for understanding its other physical characteristics. The outlined experimental protocols offer a clear path for the empirical determination of its boiling point, density, and solubility. While a complete set of experimental spectral data is not yet publicly available, the predicted NMR, IR, and mass spectra provide a robust basis for the characterization of this important synthetic tool. It is the author's hope that this guide will serve as a valuable resource for scientists working with 1-Adamantyl fluoroformate, promoting both safe handling and innovative applications.

References

-

Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, Physicochemical Properties, and Thermo-Oxidative Stability of Triesters of 1,3,5-Adamantanetriol and 7-Ethyl-1,3,5-Adamantanetriol. (2021). ResearchGate. Retrieved from [Link]

-

[1-Adamanty fluoroformate, a useful reagent in peptide chemistry (author's transl)]. (1976). PubMed. Retrieved from [Link]

-

Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. (n.d.). UVaDOC Principal. Retrieved from [Link]

-

13C NMR spectra of adamantane derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2021). MDPI. Retrieved from [Link]

-

FT-IR spectra (A) adamantyl chalcone (1), RS-1 (2), and RS-3 (3). (B)... (n.d.). ResearchGate. Retrieved from [Link]

-

Adamantane. (n.d.). Wikipedia. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. (2021). MDPI. Retrieved from [Link]

-

19Flourine NMR. (n.d.). University of California, Davis. Retrieved from [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2022). National Institutes of Health. Retrieved from [Link]

-

Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. (2007). PubMed. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

-

1-Fluoradamantan - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]

-

1-Fluoroadamantane. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. (2023). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Thermal fragmentation of 1-substituted spiro[adamantane-2,2 - (n.d.). RSC Publishing. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved from [Link]

-

Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. (n.d.). Surface Science Western. Retrieved from [Link]

-

A guide to identifying common inorganic fillers and activators using vibrational spectroscopy. (n.d.). TARRC. Retrieved from [Link]

-

FTIR peak heights, calculated concentrations, and associated errors... (n.d.). ResearchGate. Retrieved from [Link]

-

(E)-1-(ADAMANTYL-1)PENTAFLUORO-1-PROPENE - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Spectral Analysis of 3-(Adamantan-1-yl)-4-Ethyl-1-[(4-Phenylpiperazin-1-yl) Methyl]-1H-1,2,4-Triazole-5(4H)-Thione. (2018). Semantic Scholar. Retrieved from [Link]9e)

Sources

- 1. [1-Adamanty fluoroformate, a useful reagent in peptide chemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-金刚烷基氟甲酸 ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. kbfi.ee [kbfi.ee]

- 7. biophysics.org [biophysics.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thermal fragmentation of 1-substituted spiro[adamantane-2,2′-adamantane] derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

1-Adamantyl Fluoroformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of a Bulky, Fluorinated Reagent